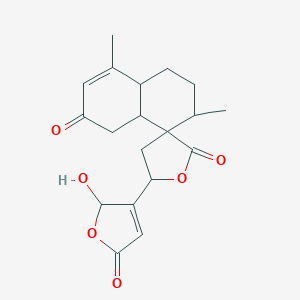
Isocajucarinolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocajucarinolide is a natural product that is found in certain plants, including Eupatorium chinense. This compound has been the subject of much scientific research in recent years due to its potential medicinal properties. In
Mechanism of Action
The mechanism of action of isocajucarinolide is not fully understood. However, studies have suggested that this compound works by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Isocajucarinolide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Isocajucarinolide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Isocajucarinolide has been shown to have anti-viral properties, inhibiting the replication of certain viruses. It has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using isocajucarinolide in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, one limitation of using isocajucarinolide in lab experiments is that it is difficult to obtain in large quantities. This can make it difficult to conduct large-scale studies.
Future Directions
There are many potential future directions for research on isocajucarinolide. One area of research could be to investigate the potential use of this compound in the treatment of viral infections. Another area of research could be to investigate the potential use of isocajucarinolide in the treatment of autoimmune diseases. Further studies could also be conducted to investigate the mechanism of action of this compound and to identify potential drug targets.
Synthesis Methods
The synthesis of isocajucarinolide can be achieved through the extraction of Eupatorium chinense. This plant is native to Asia and has been used in traditional medicine for centuries. The extraction process involves the use of solvents to separate the various compounds found in the plant. Once the isocajucarinolide has been isolated, it can be purified using various chromatography techniques.
Scientific Research Applications
Isocajucarinolide has been the subject of much scientific research in recent years due to its potential medicinal properties. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Isocajucarinolide has also been shown to inhibit the replication of certain viruses, including the influenza virus.
properties
CAS RN |
147741-98-8 |
|---|---|
Product Name |
Isocajucarinolide |
Molecular Formula |
C13H18O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-15,17,22H,3-4,6,8H2,1-2H3 |
InChI Key |
KAMWCRZUHLCLNE-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C13CC(OC3=O)C4=CC(=O)OC4O)CC(=O)C=C2C |
Canonical SMILES |
CC1CCC2C(C13CC(OC3=O)C4=CC(=O)OC4O)CC(=O)C=C2C |
synonyms |
isocajucarinolide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



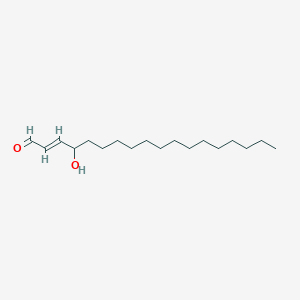
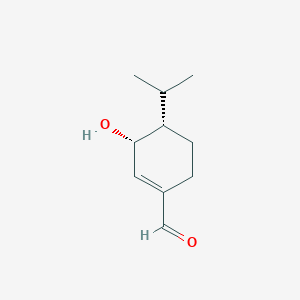
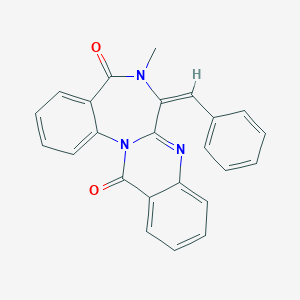
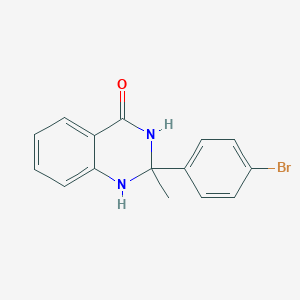
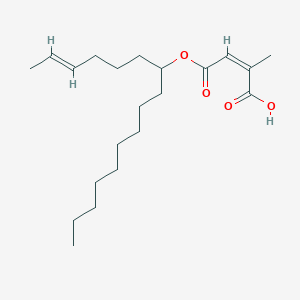
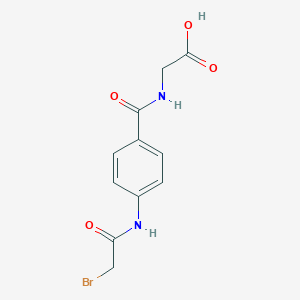
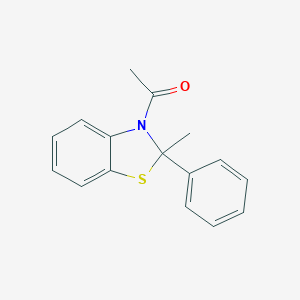
![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
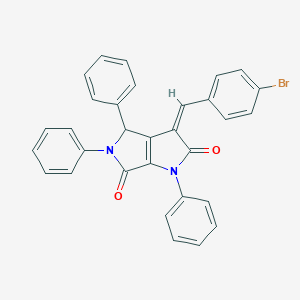
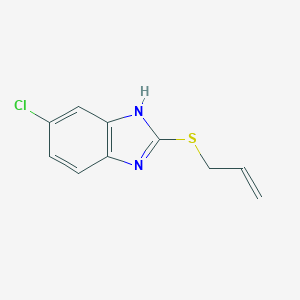
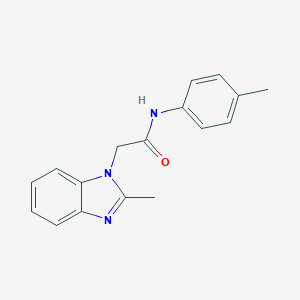
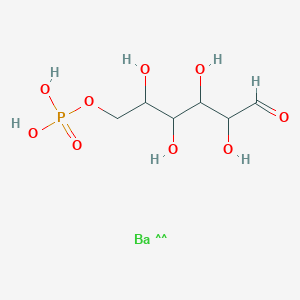
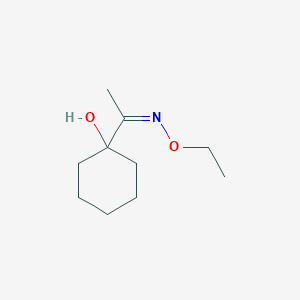
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)